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Compound Name: Cerium sulfide (Ce2S3)

Cat. No.: B077227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic band structure of the cubic

phase of γ-Cerium Sesquulfide (γ-Ce₂S₃). This material is of growing interest due to its

potential applications in various fields, leveraging its unique electronic and optical properties.

This document summarizes key quantitative data, details experimental and computational

methodologies, and visualizes fundamental concepts to facilitate a comprehensive

understanding for researchers and professionals.

Core Concepts and Crystal Structure
γ-Ce₂S₃ is the high-temperature cubic polymorph of cerium sesquisulfide, forming at

temperatures above 1200 °C, and is distinguished by its dark red color.[1] The electronic

properties of this material are intrinsically linked to its crystal structure.

The crystal structure of γ-Ce₂S₃ is cubic. In this phase, the cerium cations are coordinated by

sulfur anions, and this coordination differs from the lower temperature α-phase, which accounts

for their distinct optical properties.[2]

Electronic Band Structure and Quantitative Data
The electronic band structure of a material describes the ranges of energy that an electron is

allowed to possess. In γ-Ce₂S₃, the electronic properties are dominated by the behavior of

cerium's 4f electrons, which are strongly correlated. Accurate theoretical description of these
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electrons necessitates computational methods that go beyond standard Density Functional

Theory (DFT), such as the DFT+U approach.

A key feature of the electronic structure of γ-Ce₂S₃ is its semiconductor nature with a direct

band gap at the Γ point of the Brillouin zone.[2] The table below summarizes the key

quantitative data available for the electronic properties of γ-Ce₂S₃.

Property Value Method Reference

Crystal System Cubic - [1]

Optical Band Gap 1.8 eV DFT (GGA+U) [2]

Band Gap Type Direct (at Γ point) DFT (GGA+U) [2]

Origin of Optical Gap
Ce 4f → Ce 5d

transition
DFT (GGA+U) [2]

Effective Magnetic

Moment per Ce cation
2.6 µB DFT (GGA+U) [2]

Signaling Pathways and Logical Relationships
The determination of the electronic band structure of γ-Ce₂S₃ involves a synergistic approach

combining theoretical calculations and experimental validation. The logical workflow for such an

investigation is outlined below.
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Material Synthesis

Experimental Characterization

Computational Modeling

Data Analysis & Validation

Synthesis of γ-Ce₂S₃

(e.g., Gas-Solid Reaction)

X-Ray Diffraction (XRD)
(Phase & Structure)

Structural Verification

UV-Vis Spectroscopy
(Optical Band Gap)

Photoluminescence
(Emission Properties)

Comparison of Experimental
and Theoretical Data

Density Functional Theory (DFT)
(GGA+U)

Electronic Band Structure
Calculation

Density of States (DOS)
Calculation

Determination of
Electronic Properties

Valence Band (VB)
(mainly S 3p)

Localized Ce 4f states

Conduction Band (CB)
(mainly Ce 5d)

 Optical Excitation
(Direct transition at Γ)

~1.8 eV
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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